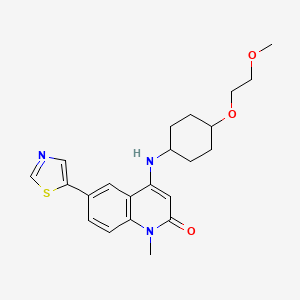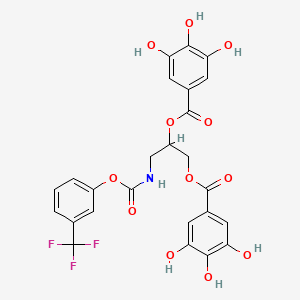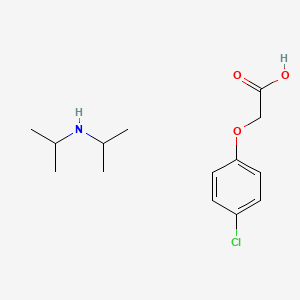
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CH-100 is a Chinese herbal medicine previously used in the treatment of human hepatitis C.
科学的研究の応用
Environmental and Health Impact Analysis
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate, commonly found in herbicides like 2,4-D and MCPA, has a significant impact on environmental and public health. Research has analyzed carcinogenic outcomes and potential mechanisms from exposure to these compounds, especially in the context of agricultural and residential applications. For instance, a study highlighted the widespread use of these herbicides and their potential association with increased risks of lymphohematopoietic cancers. However, the evidence does not support a genotoxic mode of action for these compounds. Intriguingly, while environmental exposures to these compounds are not sufficient to establish a causal relationship with cancers, genetic polymorphisms that heighten the risk of developing such conditions have been identified. The interaction between these polymorphisms and exposure to chlorophenoxy compounds, especially in occupational settings, remains largely unexplored, indicating a complex interplay between genetic factors and environmental exposure (von Stackelberg, 2013).
Trends in Herbicide Toxicity Studies
Furthermore, research has delved into the trends and gaps in studies concerning the toxicity of herbicides like 2,4-D. The analysis of global trends underscores the rapid advancement in research on 2,4-D toxicology and mutagenicity, shedding light on the specific characteristics of its toxicity and mutagenicity. The study employs a novel method to quantitatively visualize and summarize the development of this research field, noting the concentrated efforts of authors working collaboratively, which have led to significant advancements in the understanding of 2,4-D toxicology and mutagenicity. The findings from this scientometric review provide invaluable insights into global trends in 2,4-D research, paving the way for future research efforts that might focus on molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Management and Remediation
In terms of environmental management, studies have reviewed the treatment options for reclaiming wastewater produced by the pesticide industry, including those containing 2,4-D. The pesticide production industry generates high-strength wastewater containing a range of toxic pollutants, including 2,4-D and its variants. The paper discusses the processes that have been widely used to treat high-strength wastewaters rich in recalcitrant compounds at full-scale, emphasizing the need for experimental evaluation of these processes to assert their design, efficiencies, or costs (Goodwin, Carra, Campo, & Soares, 2018).
特性
CAS番号 |
51346-20-4 |
|---|---|
製品名 |
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate |
分子式 |
C14H22ClNO3 |
分子量 |
287.78 |
IUPAC名 |
2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate |
InChI |
InChI=1S/C8H7ClO3.C6H15N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-5(2)7-6(3)4/h1-4H,5H2,(H,10,11);5-7H,1-4H3 |
InChIキー |
WVUFOSDFMLKTFR-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C.c1cc(ccc1OCC(=O)O)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CH-100; CH 100; CH100; UNII-25L08K1NAI. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606550.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide](/img/structure/B606551.png)
![Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B606552.png)
![8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B606553.png)
![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)
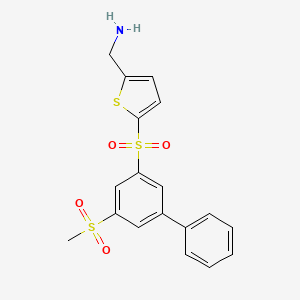
![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)
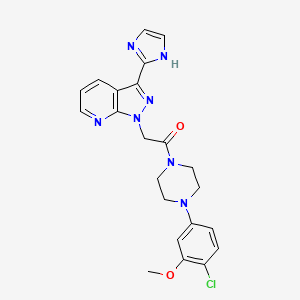
![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)
![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)
